An In-depth Technical Guide to the Chemical Properties of 2-(4-(Dimethylamino)benzylidene)malononitrile
An In-depth Technical Guide to the Chemical Properties of 2-(4-(Dimethylamino)benzylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Dimethylamino)benzylidene)malononitrile, a prominent member of the benzylidenemalononitrile class of compounds, is a versatile organic molecule with significant research interest. Its unique electronic properties, arising from the electron-donating dimethylamino group and the electron-withdrawing malononitrile moiety, make it a valuable building block in various chemical syntheses and a subject of investigation for its biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological interactions, with a focus on data relevant to researchers in chemistry and drug development.
Chemical and Physical Properties
2-(4-(Dimethylamino)benzylidene)malononitrile is a crystalline solid. Its core chemical and physical properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| IUPAC Name | 2-((4-(dimethylamino)phenyl)methylene)propanedinitrile | [1] |
| Synonyms | p-N,N-Dimethylaminobenzal malononitrile, DCM | [1] |
| CAS Number | 2826-28-0 | [1] |
| Molecular Formula | C₁₂H₁₁N₃ | [1] |
| Molecular Weight | 197.24 g/mol | [1] |
| Appearance | Orange to brown solid | |
| Melting Point | 174-176 °C |
Spectral Data
The structural characterization of 2-(4-(dimethylamino)benzylidene)malononitrile is well-documented through various spectroscopic techniques. The following tables summarize key spectral data.
2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2225 | C≡N (nitrile) stretch | |
| ~1545-1555 | C=C (alkene) stretch |
2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~7.80 | Doublet | 2H | Aromatic (ortho to C=C) | |
| ~7.44 | Singlet | 1H | Vinylic (=CH) | |
| ~6.70 | Doublet | 2H | Aromatic (ortho to N(CH₃)₂) | |
| ~3.14 | Singlet | 6H | N(CH₃)₂ |
2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~158.0 | Aromatic C-N | |
| ~154.1 | Vinylic C=C | |
| ~133.7 | Aromatic CH (ortho to C=C) | |
| ~119.4 | Aromatic C (ipso to C=C) | |
| ~115.9, ~114.9 | C≡N (nitrile) | |
| ~111.7 | Aromatic CH (ortho to N(CH₃)₂) | |
| ~71.9 | Vinylic C(CN)₂ | |
| ~40.1 | N(CH₃)₂ |
Synthesis
The primary method for synthesizing 2-(4-(dimethylamino)benzylidene)malononitrile is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (4-(dimethylamino)benzaldehyde).
General Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on common laboratory practices for the Knoevenagel condensation.
Materials:
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4-(dimethylamino)benzaldehyde
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Malononitrile
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Ethanol (or other suitable solvent)
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Basic catalyst (e.g., piperidine, ammonium acetate, or a solid-supported base)
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Distilled water
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Filtration apparatus (Büchner funnel, filter paper)
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Recrystallization solvent (e.g., ethanol)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) in ethanol.
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Addition of Reagents: To this solution, add malononitrile (1-1.2 equivalents).
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Catalyst Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine or a molar percentage of ammonium acetate).
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically ranging from 30 minutes to several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture. If not, the product can be precipitated by adding cold water.
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Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol or water to remove any unreacted starting materials and catalyst.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of 2-(4-(dimethylamino)benzylidene)malononitrile.
Biological Activity and Signaling Pathways
Benzylidenemalononitrile derivatives, including the title compound, have garnered attention for their diverse biological activities. These activities often stem from their electrophilic nature, allowing them to interact with biological nucleophiles, and their ability to act as enzyme inhibitors.
Tyrosinase Inhibition
Some benzylidenemalononitrile derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin synthesis. Inhibition of tyrosinase is a target for developing agents for hyperpigmentation disorders and for cosmetic applications. While the specific inhibitory kinetics for 2-(4-(dimethylamino)benzylidene)malononitrile are not extensively detailed in the provided search results, related compounds in this class have shown inhibitory activity. The proposed mechanism often involves the inhibitor binding to the active site of the enzyme, preventing the binding of its natural substrate, L-tyrosine.
Activation of the Keap1/Nrf2 Antioxidant Pathway
A significant area of research for benzylidenemalononitriles is their ability to activate the Keap1/Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. Electrophilic compounds, such as benzylidenemalononitriles, can react with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The proposed mechanism of Keap1/Nrf2 pathway activation.
Modulation of MAP Kinase (MAPK) Signaling
Benzylidenemalononitrile derivatives have also been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The MAPK cascades (including ERK, JNK, and p38) are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The interaction of benzylidenemalononitriles with MAPK pathways can be complex and context-dependent, potentially leading to either pro-apoptotic or pro-survival signals depending on the specific cell type and stimulus. The precise molecular targets of 2-(4-(dimethylamino)benzylidene)malononitrile within the MAPK cascades are a subject of ongoing research.
Applications in Drug Development and Research
The chemical properties and biological activities of 2-(4-(dimethylamino)benzylidene)malononitrile make it a valuable molecule in several research areas:
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Anticancer Research: Its potential to inhibit tyrosine kinases and modulate signaling pathways involved in cell proliferation and survival makes it and its derivatives interesting candidates for anticancer drug development.
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Neuroprotection: Activation of the Nrf2 pathway is a promising strategy for protecting against oxidative stress-induced neuronal damage in neurodegenerative diseases.
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Dermatology and Cosmetics: Its potential as a tyrosinase inhibitor suggests applications in treating hyperpigmentation and in skin-lightening cosmetic formulations.
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Organic Electronics: The donor-pi-acceptor structure of this molecule gives it interesting photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
2-(4-(Dimethylamino)benzylidene)malononitrile is a synthetically accessible compound with a rich profile of chemical and biological properties. Its ability to undergo Knoevenagel condensation makes it a useful intermediate in organic synthesis. Furthermore, its capacity to modulate key cellular signaling pathways, such as the Keap1/Nrf2 and MAPK pathways, and to inhibit enzymes like tyrosinase, underscores its potential in drug discovery and materials science. This technical guide provides a foundational understanding for researchers and professionals working with this versatile molecule. Further investigations into its specific molecular interactions and therapeutic potential are warranted.
